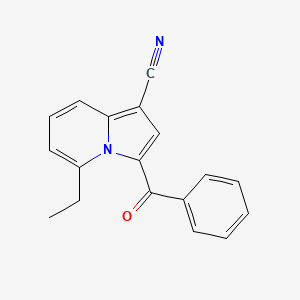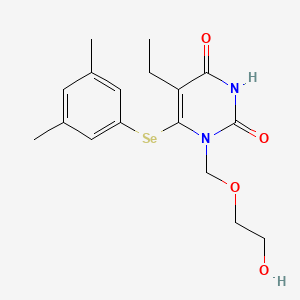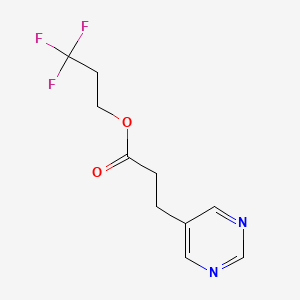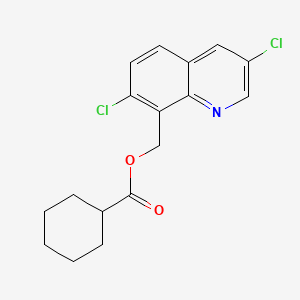
(3,7-Dichloroquinolin-8-yl)methyl cyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,7-Dichloroquinolin-8-yl)methyl cyclohexanecarboxylate: is a chemical compound with the molecular formula C17H17Cl2NO2 and a molecular weight of 338.23 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound, and is characterized by the presence of two chlorine atoms at positions 3 and 7 on the quinoline ring, as well as a cyclohexanecarboxylate ester group at position 8 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3,7-Dichloroquinolin-8-yl)methyl cyclohexanecarboxylate typically involves the esterification of (3,7-dichloroquinolin-8-yl)methanol with cyclohexanecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (3,7-Dichloroquinolin-8-yl)methyl cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chlorine atoms on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate (K2CO3), and a polar aprotic solvent like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (3,7-Dichloroquinolin-8-yl)methyl cyclohexanecarboxylate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study the interactions of quinoline derivatives with biological macromolecules, such as proteins and nucleic acids. Its ability to undergo substitution reactions makes it a versatile tool for labeling and modifying biomolecules.
Medicine: In medicine, derivatives of this compound have potential applications as therapeutic agents. Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties, and this compound may serve as a lead compound for the development of new drugs.
Industry: In industry, this compound can be used in the synthesis of specialty chemicals and intermediates for pharmaceuticals, agrochemicals, and dyes. Its unique chemical properties make it valuable for various industrial applications.
Wirkmechanismus
The mechanism of action of (3,7-Dichloroquinolin-8-yl)methyl cyclohexanecarboxylate is primarily related to its interactions with biological targets. Quinoline derivatives are known to interact with DNA, enzymes, and receptors, leading to various biological effects. The chlorine atoms on the quinoline ring can enhance the compound’s binding affinity to its targets, while the cyclohexanecarboxylate ester group can influence its solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Quinoline: The parent compound of (3,7-Dichloroquinolin-8-yl)methyl cyclohexanecarboxylate, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug that shares the quinoline core structure.
Hydroxychloroquine: Another antimalarial drug with a similar structure to chloroquine but with a hydroxyl group.
Uniqueness: this compound is unique due to the presence of both chlorine atoms and the cyclohexanecarboxylate ester group
Eigenschaften
CAS-Nummer |
89536-07-2 |
|---|---|
Molekularformel |
C17H17Cl2NO2 |
Molekulargewicht |
338.2 g/mol |
IUPAC-Name |
(3,7-dichloroquinolin-8-yl)methyl cyclohexanecarboxylate |
InChI |
InChI=1S/C17H17Cl2NO2/c18-13-8-12-6-7-15(19)14(16(12)20-9-13)10-22-17(21)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2 |
InChI-Schlüssel |
KOKZLBMRXCPROE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(=O)OCC2=C(C=CC3=CC(=CN=C32)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Acetyldecahydrocyclohepta[b]pyrrole-2-carbonitrile](/img/structure/B12918439.png)

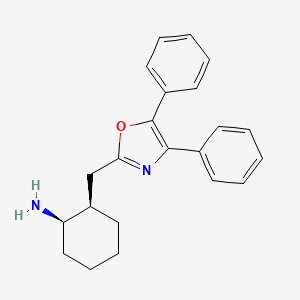
![6-isopropyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one](/img/structure/B12918462.png)
![(3S)-N-butyl-N-[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12918484.png)
